(5-Iodo-2-methylphenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-iodo-2-methylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHKTGMAQQHULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Iodo 2 Methylphenyl Methanamine
Strategies for Benzylamine (B48309) Moiety Formation
The creation of the benzylamine functional group is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation efficiently. These strategies can be applied to an appropriately substituted iodinated aromatic ring to yield the target compound.
Direct C-H functionalization represents a highly atom-economical approach, aiming to form C-N bonds by activating a C-H bond at the benzylic position of a toluene (B28343) derivative. Recent research has shown that water microdroplets can facilitate the direct C(sp³)–N bond formation between toluene and various amines at room temperature without a catalyst. nih.gov This method relies on the generation of stable benzylic cations and radicals from toluene via hydroxyl radicals at the water-gas interface, which then react with dissolved amines. nih.gov While this has been demonstrated for toluene, its application to a substituted precursor like 1-iodo-2-methylbenzene would provide a direct and innovative route to the target molecule. Another approach involves the transition-metal-catalyzed direct amination of toluene derivatives, though this often targets the aromatic C-H bonds to produce toluidines rather than the benzylic position. google.com
Reductive amination is a widely used and robust method for synthesizing amines from carbonyl compounds. ias.ac.in In the context of synthesizing (5-Iodo-2-methylphenyl)methanamine, this pathway would typically start from 5-iodo-2-methylbenzaldehyde (B3148834). The process involves the condensation of the aldehyde with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced to the primary amine. researchgate.netresearchgate.net
The reaction can be performed in a "direct" or "one-pot" fashion, where the aldehyde, amine, and a selective reducing agent are mixed together. ias.ac.in Alternatively, an "indirect" method involves the pre-formation and isolation of the imine before reduction with a reagent like sodium borohydride (B1222165) (NaBH₄). ias.ac.in A variety of catalysts, including Raney Nickel, Pd/C, and Ru/C, can be employed for the hydrogenation of the imine intermediate. researchgate.netgoogle.com The choice of catalyst, solvent, and reaction conditions is crucial to maximize the yield of the desired benzylamine and minimize the formation of by-products such as the corresponding benzyl (B1604629) alcohol or secondary and tertiary amines. researchgate.net
| Precursor | Amine Source | Catalyst/Reducing Agent | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| Benzaldehyde (general) | Ammonia | Raney Ni, Ni/SiO₂, Ru/C | Solvent-free | Formation of by-products like benzyl alcohol and hydrobenzamide (B1588721) was observed. Optimizing conditions is key to maximizing benzylamine yield. | researchgate.net |
| Benzaldehyde (general) | Various primary amines | Pd/C (10%) / H₂ | Methanol | A two-step, one-pot process involving iminization followed by catalytic hydrogenation at atmospheric pressure. | google.com |
| Aromatic Aldehydes (general) | Aqueous Ammonia | NaBH₄ | Methanol | Indirect amination via hydrobenzamide intermediates can lead to a mixture of primary and secondary benzylamines. | ias.ac.in |
| Aldehydes (general) | Arylamines | NaBH₄ / p-toluenesulfonic acid (PTSA) | Dioxane, THF, Toluene | A tandem reductive amination/SNAr sequence was established, showing the versatility of the initial reductive amination step. | nih.gov |
The Mitsunobu reaction offers a powerful method for the stereospecific conversion of alcohols to a wide range of functional groups, including amines, with inversion of configuration. organic-chemistry.orgnih.gov To synthesize this compound, the precursor would be (5-Iodo-2-methylphenyl)methanol (B581824). synquestlabs.com
The reaction involves activating the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov This in-situ activation forms an oxyphosphonium salt, which is a good leaving group. Subsequent nucleophilic substitution by a nitrogen source yields the desired product. Suitable nitrogen nucleophiles for producing primary amines include phthalimide, which requires a subsequent hydrolysis step (the Gabriel synthesis), or hydrogen azide (B81097) (HN₃), which forms an azide intermediate that can be readily reduced to the amine. organic-chemistry.org
| Alcohol Substrate | Nitrogen Nucleophile | Reagents | Key Features | Reference |
|---|---|---|---|---|
| Primary/Secondary Alcohols | Phthalimide | PPh₃, DEAD/DIAD | Forms a protected amine; requires subsequent deprotection (e.g., hydrolysis) to yield the primary amine. | organic-chemistry.org |
| Primary/Secondary Alcohols | Hydrogen Azide (HN₃) | PPh₃, DEAD/DIAD | Forms an azide intermediate, which is then reduced (e.g., via Staudinger reaction or catalytic hydrogenation) to the primary amine. | organic-chemistry.org |
| Various Alcohols | Secondary Amines / Phenols | PPh₃, DIAD, Et₃N | Demonstrates the applicability of the Mitsunobu reaction for forming C-N and C-O bonds, even in complex syntheses. | nih.gov |
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov Several MCRs are applicable to the synthesis of benzylamine derivatives. For instance, a zinc-mediated, Mannich-like three-component reaction of an aromatic halide, an amine, and paraformaldehyde can produce functionalized benzylamines. organic-chemistry.org Applying this to 1,5-diiodo-2-methylbenzene or a related halo-arene could provide a convergent route to the target structure.
Another strategy is the copper-catalyzed three-component carboamination of styrenes, which couples an alkene, an amine derivative, and an organoboron reagent. nih.gov While this would require a more complex starting material, it highlights the modularity of MCRs in constructing diverse amine derivatives. nih.gov
Regioselective Iodination of Aromatic Precursors
The introduction of an iodine atom at a specific position on the aromatic ring is a critical step if the synthesis starts from a non-iodinated precursor. The directing effects of the substituents already on the ring are paramount in controlling the regiochemistry of the reaction.
Electrophilic aromatic substitution is the classic method for introducing halogens onto an aromatic ring. wikipedia.org For the synthesis of this compound, the precursor would likely be 2-methylbenzylamine (B130908) or a protected derivative thereof, or even toluene itself, which would later be functionalized at the methyl group. The methyl group is an activating ortho-, para-director. wikipedia.orgrutgers.edu Therefore, starting with toluene or a 2-methylbenzyl derivative, electrophilic iodination would preferentially occur at the position para to the methyl group (C5), which is the desired location for the target molecule.
Direct iodination with molecular iodine (I₂) is generally a slow and reversible reaction. libretexts.org To achieve effective iodination, an oxidizing agent is typically required to convert I₂ into a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺). libretexts.orgwikipedia.org Common oxidizing agents used for this purpose include nitric acid, hydrogen peroxide, or a mixture of iodine and potassium iodate (B108269) in sulfuric acid. libretexts.orgwikipedia.orggoogle.com Another method involves using copper(II) halides, such as CuI₂, as the iodinating agent. masterorganicchemistry.com The choice of iodinating system depends on the reactivity of the aromatic substrate; more deactivated rings may require harsher conditions. wikipedia.orgwikipedia.org
| Iodinating Agent | Activator/Catalyst | Substrate Type | Key Characteristics | Reference |
|---|---|---|---|---|
| I₂ | Nitric Acid or Hydrogen Peroxide | Activated or simple arenes | An oxidizing agent is necessary to generate a more active electrophilic iodine species. | libretexts.org |
| I₂ | Potassium Iodate (KIO₃) / H₂SO₄ | Strongly deactivated arenes | Forms a powerful iodinating agent, the triiodine cation (I₃⁺), capable of iodinating deactivated rings. | wikipedia.org |
| I₂ | Lewis Acids (e.g., AlCl₃, FeCl₃) | Activated arenes | Lewis acids polarize the I-I bond, but this is often insufficient for iodination compared to bromination or chlorination. Oxidants are generally preferred. | masterorganicchemistry.com |
| o-Nitroaniline | Iodine / H₂O₂ | H₂SO₄ | Demonstrates regioselective iodination in a polar solvent, yielding 4-iodo-2-nitroaniline. | google.com |
Diazotization-Iodination Protocols for Aromatic Amines
A primary and well-established method for introducing an iodine atom onto an aromatic ring is through the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by displacement with an iodide salt. organic-chemistry.orglibretexts.orgnih.gov This approach is particularly useful for creating substitution patterns that are not accessible through direct electrophilic substitution. organic-chemistry.org The synthesis of this compound via this protocol would logically start from a precursor like (2-methyl-5-aminophenyl)methanamine.
The process begins with the formation of a diazonium salt from the aromatic amine. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). organic-chemistry.org The resulting diazonium salt is a versatile intermediate. organic-chemistry.org For iodination, the diazonium salt is then treated with a solution of potassium iodide (KI). nih.gov Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination step proceeds effectively without one. organic-chemistry.orgwikipedia.org
Recent advancements have focused on creating more efficient, one-pot procedures. For instance, a sequential diazotization-iodination of aromatic amines can be performed using potassium iodide, sodium nitrite, and p-toluenesulfonic acid (p-TsOH) in acetonitrile (B52724) at room temperature, simplifying the traditional two-step process. organic-chemistry.org Another development involves using a sulfonic acid-based cation-exchange resin as a recyclable, solid acid catalyst for the diazotization-iodination sequence in water, presenting a greener alternative to strong mineral acids. organic-chemistry.orgresearchgate.net
A typical reaction sequence is detailed in the table below, based on analogous transformations.
| Step | Reagents | Conditions | Purpose | Reference |
| Diazotization | (2-methyl-5-aminophenyl)methanamine, NaNO₂, HCl | Aqueous solution, 0-5 °C | Formation of the diazonium salt intermediate. | organic-chemistry.org |
| Iodination | Arenediazonium salt, KI | Aqueous solution, gentle warming | Displacement of the diazonium group with iodine. | nih.govthieme-connect.de |
This table represents a generalized protocol for the synthesis of this compound starting from its corresponding aniline (B41778) precursor.
Oxidative Iodination Methodologies
Direct iodination of an aromatic ring is often challenging because iodine is the least reactive halogen in electrophilic aromatic substitution. libretexts.orglibretexts.org To overcome this, oxidative iodination methods are employed, which use an oxidizing agent to convert molecular iodine (I₂) into a more potent electrophilic species, often represented as I+. libretexts.org
This strategy can be applied to a precursor like 2-methylbenzylamine. However, the directing effects of the existing substituents must be considered. The methyl group and the aminomethyl group are both ortho-, para-directors. Direct iodination would likely yield a mixture of isomers, with 4-iodo-2-methylbenzylamine being a major product. To achieve the desired 5-iodo substitution, the synthesis would need to start from a substrate where the directing groups favor this position, such as 2-methyl-5-nitrobenzylamine, followed by reduction of the nitro group.
A common system for oxidative iodination involves using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), nitric acid, or sodium periodate (B1199274) (NaIO₄) with an acid catalyst. google.comgoogle.comyoutube.com For example, a patented method for a related compound involves the iodination of o-nitroaniline using iodine and hydrogen peroxide in a polar solvent with sulfuric acid. google.com This approach generates the electrophilic iodine species in situ, which then attacks the electron-rich aromatic ring.
The choice of oxidant and reaction conditions is crucial to control the reaction's selectivity and prevent side reactions. acsgcipr.org
| Starting Material (Example) | Reagents | Oxidant | Key Feature | Reference |
| o-Nitroaniline | Iodine, Sulfuric Acid | Hydrogen Peroxide | Generates 4-iodo-2-nitroaniline, showcasing oxidative iodination. | google.com |
| 2-Methylbenzoic Acid | Iodine, Acetic Anhydride (B1165640) | Not specified (general oxidant) | Iodination in the presence of a microporous compound. | google.com |
| Aromatic Amines | Iodine, HI/KNO₂ | KNO₂ | One-pot diazotization-iodination. | thieme-connect.de |
This table illustrates various oxidative iodination systems applicable to precursors of the target molecule.
Integration of Methyl and Iodination in Benzene (B151609) Ring Functionalization
The relative positions of the methyl, iodo, and methanamine groups in this compound present a significant regiochemical challenge. The final substitution pattern is a direct result of the synthetic route and the directing effects of the functional groups present at each stage.
The methyl group (-CH₃) is an activating, ortho-, para-director. The aminomethyl group (-CH₂NH₂) is also an activating, ortho-, para-director. If starting with 2-methylbenzylamine, direct electrophilic iodination would preferentially occur at the C4 and C6 positions, para and ortho to the methyl group, respectively. The desired C5 position is meta to both the methyl and aminomethyl groups, making direct iodination of 2-methylbenzylamine an unviable route.
Therefore, a successful synthesis must rely on a precursor where the directing effects align to produce the 1-iodo-4-methyl-2-(aminomethyl)benzene substitution pattern (renaming based on priority changes). A plausible strategy involves starting with 2-methylaniline (o-toluidine). The powerful ortho-, para-directing amino group (-NH₂) would direct iodination to the para position (C5).
Synthetic Pathway Example:
Iodination of o-Toluidine: Electrophilic iodination of 2-methylaniline would yield 5-iodo-2-methylaniline (B1348545).
Conversion to Nitrile: The resulting 5-iodo-2-methylaniline can then undergo a Sandmeyer reaction, this time converting the amino group into a nitrile (-CN) to produce 5-iodo-2-methylbenzonitrile.
Reduction to Amine: Finally, reduction of the nitrile group (e.g., using LiAlH₄ or catalytic hydrogenation) would yield the target compound, this compound.
This multi-step pathway effectively utilizes the directing properties of a temporary functional group (the amine) to install the iodo substituent at the correct position before transforming it into the final desired functionality.
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached through both convergent and divergent strategies.
Convergent Synthesis: A convergent approach involves preparing key fragments of the molecule separately and then combining them in a late stage of the synthesis. For this target, a convergent pathway might involve:
Pathway A: Synthesizing 5-iodo-2-methylbenzaldehyde and then converting the aldehyde to the amine via reductive amination.
Pathway B: Coupling a (5-iodo-2-methylphenyl) fragment with a source of aminomethane. For instance, reacting 5-iodo-2-methylbenzyl bromide with an amine source.
This approach is efficient as it builds complexity quickly and allows for the independent optimization of each fragment's synthesis.
Divergent Synthesis: A divergent strategy begins with a common, pre-functionalized intermediate that can be elaborated into a variety of related structures, including the target compound.
A suitable starting point would be 5-iodo-2-methyltoluene . This intermediate already possesses the correct substitution for two of the groups. From here, the benzylic methyl group can be functionalized.
Benzylic Bromination: Free-radical bromination (e.g., with N-bromosuccinimide) would yield 2-(bromomethyl)-1-iodo-4-methylbenzene.
Nucleophilic Substitution: The resulting benzyl bromide is an excellent electrophile for substitution with an amine or a protected amine equivalent (like azide followed by reduction) to furnish this compound.
This divergent route allows for the creation of a library of compounds from a single advanced intermediate by varying the nucleophile in the final step.
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of this compound.
Use of Greener Solvents: Traditional diazotization reactions are often run in aqueous mineral acids. Research has shown that using water as the solvent in combination with a recyclable, solid acid catalyst like a sulfonic acid-based cation-exchange resin can be an effective and eco-friendly alternative. researchgate.net This minimizes the use of corrosive and hazardous acids.
Solvent-Free Reactions: A one-pot method for the diazotization-iodination of aromatic amines has been developed using silica (B1680970) sulfuric acid under solvent-free conditions at room temperature. thieme-connect.de This approach avoids the use of volatile organic solvents, reduces energy consumption by eliminating the need for low-temperature control, and simplifies product work-up.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting reagents into the final product is a core green chemistry principle. Pathways that avoid the use of protecting groups and proceed with high yields are preferred. For instance, direct C-H functionalization methods, while challenging for this specific substitution pattern, represent an ideal in terms of atom economy.
Catalysis over Stoichiometric Reagents: The use of catalytic reagents is superior to stoichiometric ones. In the Sandmeyer reaction for iodination, the absence of a required copper catalyst is a inherent green feature. organic-chemistry.org In other steps, such as the reduction of a nitrile or nitro group, catalytic hydrogenation is a greener alternative to using stoichiometric metal hydrides.
| Green Approach | Example Application | Benefit | Reference |
| Aqueous Media | Diazotization-iodination using a cation-exchange resin in water. | Avoids corrosive acids and organic solvents. | researchgate.net |
| Solvent-Free Conditions | One-pot synthesis using silica sulfuric acid and KI at room temperature. | Reduces waste, energy, and simplifies procedure. | thieme-connect.de |
| Catalysis | Catalytic hydrogenation for nitrile or nitro group reduction. | Reduces waste compared to stoichiometric metal hydrides. | N/A |
This table summarizes green chemistry strategies applicable to the synthesis of this compound.
Chemical Reactivity and Transformation of 5 Iodo 2 Methylphenyl Methanamine
Reactions at the Primary Amine Functional Group
The primary amine group of (5-iodo-2-methylphenyl)methanamine is a key site for a variety of chemical modifications, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Acylation and Sulfonylation Reactions
The primary amine readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. A mild three-component reaction of aromatic aldehydes, alkyl bromides, and aqueous ammonia (B1221849) can also produce imines in very good yields under conditions compatible with various functional groups. organic-chemistry.org
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reagent | Product Type |
| Acetyl chloride | N-((5-iodo-2-methylphenyl)methyl)acetamide |
| Benzoyl chloride | N-((5-iodo-2-methylphenyl)methyl)benzamide |
| p-Toluenesulfonyl chloride | N-((5-iodo-2-methylphenyl)methyl)-4-methylbenzenesulfonamide |
Alkylation and Reductive Alkylation Strategies
The nitrogen atom of the primary amine can be alkylated, though direct alkylation can sometimes lead to over-alkylation. researchgate.net Reductive amination, or reductive alkylation, offers a more controlled method for introducing alkyl groups. organic-chemistry.org This two-step process involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.org This method is highly effective for synthesizing a wide range of amines. organic-chemistry.org
Table 2: Reductive Alkylation of this compound
| Carbonyl Compound | Reducing Agent | Product |
| Formaldehyde | Sodium borohydride (B1222165) | (5-Iodo-2-methylphenyl)-N-methylmethanamine |
| Acetone | Sodium triacetoxyborohydride (B8407120) | (5-Iodo-2-methylphenyl)-N-isopropylmethanamine |
| Cyclohexanone | Hydrogen/Palladium on carbon | N-((5-iodo-2-methylphenyl)methyl)cyclohexanamine |
Formation of Imines and their Derivatives
This compound reacts with aldehydes and ketones in an acid-catalyzed reversible process to form imines, also known as Schiff bases. libretexts.orgijnc.ir This reaction proceeds through a carbinolamine intermediate which then dehydrates to yield the imine. libretexts.org The formation of imines is a key step in reductive amination and provides a pathway to various other derivatives. libretexts.orgyoutube.com
Diazotization and Subsequent Transformations
Treatment of the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures leads to the formation of a diazonium salt. This intermediate is highly versatile and can undergo a variety of subsequent transformations, including Sandmeyer and Schiemann reactions, to introduce a range of substituents onto the aromatic ring.
Transformations Involving the Iodinated Aromatic Ring
The carbon-iodine bond on the aromatic ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
The iodo-substituent on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. researchgate.netosti.gov These reactions are powerful tools for constructing complex molecular frameworks.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodoarene with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for forming carbon-carbon bonds to create biaryl structures or to attach alkyl or vinyl groups. libretexts.orgnih.gov The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. libretexts.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the iodoarene with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net This reaction is highly stereoselective, typically affording the trans isomer. organic-chemistry.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the iodoarene and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. wikipedia.orglibretexts.org The Sonogashira coupling is invaluable for the synthesis of arylalkynes and conjugated enynes. libretexts.org
Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product Example |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (5-Phenyl-2-methylphenyl)methanamine |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | (E)-(5-(2-Phenylethenyl)-2-methylphenyl)methanamine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | (5-(Phenylethynyl)-2-methylphenyl)methanamine |
Nucleophilic Aromatic Substitution (SNAr) with Activation
Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be "activated" towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This activation is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.org These EWGs delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction. wikipedia.orglibretexts.org
In the case of this compound, the substituents on the ring are a methyl group (-CH₃), an aminomethyl group (-CH₂NH₂), and the iodo leaving group (-I). The methyl group is weakly electron-donating, and the aminomethyl group is also weakly activating. The iodine atom is a weakly deactivating group. None of these are the powerful electron-withdrawing groups (like -NO₂, -CN, or -CF₃) necessary to significantly activate the ring for a standard SNAr reaction. libretexts.org Therefore, direct nucleophilic displacement of the iodide ion by common nucleophiles under typical SNAr conditions is generally unfavorable.
For SNAr to proceed on this substrate, activation would be necessary. This could theoretically be achieved through complexation with a transition metal or by modification of the existing substituents to enhance their electron-withdrawing properties. However, without such activation, this pathway is not a primary mode of reactivity for this compound. The typical reactivity order for leaving groups in activated SNAr reactions is F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions, because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond. masterorganicchemistry.com
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic compound. wikipedia.org Aryl iodides are particularly well-suited for this transformation due to the relatively weak carbon-iodine bond, making them more reactive than the corresponding bromides or chlorides. ucl.ac.ukfrontiersin.org This reaction provides a powerful method for creating a nucleophilic carbon center on the aromatic ring, which can then be used to form new carbon-carbon or carbon-heteroatom bonds by reacting with various electrophiles.
The reaction typically involves treating the aryl iodide with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures to prevent side reactions. The result is the replacement of the iodine atom with a lithium atom, generating a highly reactive aryllithium species. Alternatively, Grignard reagents can be prepared via magnesium-halogen exchange. wikipedia.org
The resulting organometallic intermediate, (2-(aminomethyl)-4-methylphenyl)lithium, is a potent nucleophile and can react with a wide array of electrophiles.
Table 1: Representative Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quench
| Reagent 1 (Exchange) | Reagent 2 (Electrophile) | Product Type |
| n-Butyllithium (n-BuLi) | Carbon Dioxide (CO₂) | Benzoic acid derivative |
| tert-Butyllithium (t-BuLi) | N,N-Dimethylformamide (DMF) | Benzaldehyde derivative |
| Isopropylmagnesium chloride (i-PrMgCl) | Boric acid trimethyl ester (B(OMe)₃) | Boronic acid derivative |
| Lithium dibutylcuprate (LiCuBu₂) | Acetyl chloride | Ketone derivative |
Reactivity of the Methyl Substituent
The methyl group attached to the aromatic ring is a site for benzylic functionalization, including oxidation and radical-mediated reactions.
The benzylic C-H bonds of the methyl group are susceptible to oxidation, a fundamental transformation that can convert the methyl group into an aldehyde, carboxylic acid, or alcohol. mdpi.com This process typically requires a chemical oxidant, often in the presence of a metal catalyst. The specific product obtained depends heavily on the reaction conditions and the reagents employed.
For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions will typically oxidize the methyl group completely to a carboxylic acid. Milder or more selective methods can be used to access the aldehyde or alcohol oxidation states. For instance, certain copper or ruthenium-catalyzed systems using oxidants like tert-butyl hydroperoxide (TBHP) can provide access to ketone (or in this case, aldehyde) products. mdpi.com It is important to consider that the aminomethyl group is also sensitive to oxidation and may require a protecting group to prevent unwanted side reactions, such as oxidation to an imine or nitrile. researchgate.netacs.org
Table 2: Potential Benzylic Oxidation Reactions
| Reagent(s) | Major Product Functional Group |
| KMnO₄, NaOH, heat | Carboxylic acid (-COOH) |
| CrO₃, H₂SO₄ | Carboxylic acid (-COOH) |
| MnO₂ | Aldehyde (-CHO) |
| N-Bromosuccinimide (NBS), light; then H₂O | Benzylic alcohol (-CH₂OH) |
Modern synthetic methods have enabled the functionalization of typically inert C(sp³)–H bonds through radical pathways. wisc.edu The benzylic C-H bonds of the methyl group are particularly amenable to such reactions due to the resonance stabilization of the resulting benzylic radical. These reactions are often initiated by light (photocatalysis) or a radical initiator and allow for the formation of new bonds at the benzylic position. rsc.orgnih.gov
This strategy, often involving a hydrogen atom transfer (HAT) step, can be used for a variety of transformations. nih.gov For example, radical halogenation can introduce a bromine or chlorine atom, creating a benzylic halide that is a versatile precursor for subsequent nucleophilic substitution. Furthermore, radical-based cross-coupling reactions can form new C-C, C-O, or C-N bonds, providing a direct route to more complex molecules from the simple methyl-substituted arene. researchgate.netrsc.org
Electrophilic and Nucleophilic Substitution on the Aromatic Core (beyond direct iodination)
Further substitution reactions on the aromatic ring are governed by the directing effects of the substituents already present: the iodo, methyl, and aminomethyl groups.
In electrophilic aromatic substitution (EAS), the outcome is determined by the combined influence of these groups on the reactivity and orientation of the incoming electrophile. libretexts.org The directing effects are as follows:
-CH₃ (Methyl): A weakly activating, ortho, para-directing group. chemguide.co.uk
-I (Iodo): A weakly deactivating, ortho, para-directing group. youtube.com
-CH₂NH₂ (Aminomethyl): A weakly activating, ortho, para-directing group. Under the strongly acidic conditions often used for EAS, the amine is protonated to form -CH₂NH₃⁺, which becomes a strongly deactivating, meta-directing group. libretexts.org
The positions available for substitution are C3, C4, and C6.
Position C3: Is ortho to the methyl group but meta to the iodo and aminomethyl groups.
Position C4: Is para to the aminomethyl group and ortho to the iodo group.
Position C6: Is ortho to the aminomethyl group and ortho to the iodo group.
Under neutral or basic conditions, the activating, ortho, para-directing effects of the -CH₃ and -CH₂NH₂ groups, along with the ortho, para-directing effect of the -I group, would reinforce each other to direct incoming electrophiles primarily to positions C4 and C6.
Under acidic conditions, the situation is more complex. The newly formed -CH₂NH₃⁺ group would strongly deactivate the ring and direct incoming electrophiles to C3 and C5 (which is already substituted). This would conflict with the ortho, para-directing influence of the methyl and iodo groups. The outcome would depend on the specific reaction conditions and the strength of the electrophile, likely resulting in a mixture of products.
Direct nucleophilic substitution of a hydrogen atom on the aromatic core is extremely rare as it would require the displacement of a hydride ion (H⁻), which is a very poor leaving group. Such reactions are generally not a feasible pathway for this compound.
Derivatives and Analogues of 5 Iodo 2 Methylphenyl Methanamine: Design and Synthesis
N-Substituted (5-Iodo-2-methylphenyl)methanamine Derivatives
The primary amine functionality of this compound is a key site for derivatization, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical and biological properties.
Secondary and Tertiary Amine Syntheses
The synthesis of secondary and tertiary amines from this compound can be readily achieved through well-established synthetic protocols, most notably reductive amination. stackexchange.comnih.govyoutube.comlibretexts.org This method involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H). stackexchange.com
For instance, the reaction of this compound with a suitable aldehyde in the presence of a reducing agent can yield a variety of N-alkyl or N-aryl derivatives. The choice of the carbonyl compound dictates the nature of the substituent introduced.
Table 1: Examples of Reagents for Secondary and Tertiary Amine Synthesis
| Amine Product | Starting Carbonyl Compound | Reducing Agent |
| N-benzyl-(5-iodo-2-methylphenyl)methanamine | Benzaldehyde | NaBH(OAc)₃ |
| N,N-dimethyl-(5-iodo-2-methylphenyl)methanamine | Formaldehyde | HCOOH (Eschweiler-Clarke) |
| N-ethyl-(5-iodo-2-methylphenyl)methanamine | Acetaldehyde | NaBH₃CN |
The Eschweiler-Clarke reaction provides a classic method for the exhaustive methylation of primary amines using formic acid and formaldehyde, leading to the corresponding tertiary amine. youtube.com
Formation of Amides, Ureas, and Carbamates
The nucleophilic nature of the primary amine in this compound allows for its facile conversion into amides, ureas, and carbamates.
Amide Synthesis: N-acylation of this compound with acid chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, affords the corresponding amides. researchgate.net This reaction is typically high-yielding and tolerates a wide range of functional groups on the acylating agent.
Urea (B33335) Synthesis: The reaction of this compound with isocyanates provides a direct route to unsymmetrical ureas. The nitrogen atom of the primary amine attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage.
Carbamate (B1207046) Synthesis: Carbamates can be prepared by reacting this compound with chloroformates, such as benzyl (B1604629) chloroformate or ethyl chloroformate, in the presence of a base. This reaction introduces a carbamate group, which can serve as a protecting group or as a key structural motif in bioactive molecules.
Table 2: Reagents for the Synthesis of Amides, Ureas, and Carbamates
| Derivative | Reagent |
| N-(5-iodo-2-methylbenzyl)acetamide | Acetic anhydride (B1165640) or Acetyl chloride |
| 1-(5-iodo-2-methylbenzyl)-3-phenylurea | Phenyl isocyanate |
| Benzyl (5-iodo-2-methylbenzyl)carbamate | Benzyl chloroformate |
Structural Modifications on the Phenyl Ring
Altering the substitution pattern on the phenyl ring of this compound opens up avenues for fine-tuning the molecule's properties.
Introduction of Additional Substituents
The existing substituents on the phenyl ring can direct the introduction of additional groups through electrophilic aromatic substitution reactions. However, the presence of the deactivating iodo group and the activating methyl and aminomethyl (or a derivative) groups can lead to complex regiochemical outcomes. More controlled methods often involve the synthesis of the desired substituted phenyl ring prior to the introduction or modification of the aminomethyl group. For example, derivatives such as N-(5-fluoro-4-iodo-2-methylphenyl)acetamide have been synthesized, indicating that additional halogenation of the ring is possible.
Isomeric (Iodo-methylphenyl)methanamine Analogues
The synthesis of positional isomers of (iodo-methylphenyl)methanamine allows for the exploration of the impact of substituent placement on molecular properties. The chemical literature describes various isomers, which can be prepared from the corresponding isomeric iodotoluenes or iodobenzonitriles.
Table 3: Examples of Isomeric (Iodo-methylphenyl)methanamine Analogues
| Compound Name | CAS Number |
| (4-Iodo-2-methylphenyl)methanamine | Not available |
| (3-Iodo-2-methylphenyl)methanamine | Not available |
| (2-Iodo-5-methylphenyl)methanamine | Not available |
| (5-Iodo-2-isopropoxyphenyl)methanamine (B8162388) | 2748535-07-9 bldpharm.com |
The synthesis of these isomers typically involves multi-step sequences starting from commercially available substituted toluenes or anilines. For instance, the synthesis of (5-iodo-2-isopropoxyphenyl)methanamine highlights the possibility of introducing alkoxy groups in addition to the iodo and methyl substituents. bldpharm.com
Conjugates and Hybrid Molecules Incorporating the this compound Scaffold
The this compound scaffold can be incorporated into larger molecular architectures to create conjugates and hybrid molecules. The iodo group is particularly useful for this purpose, as it can participate in various cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions.
A notable example is the use of a related ketone, (5-(4-fluorophenyl)-2-thienyl)(5-iodo-2-methylphenyl)methanone, as a key intermediate in the synthesis of more complex molecules. This demonstrates the utility of the 5-iodo-2-methylphenyl moiety in constructing molecules containing heterocyclic rings like thiophene (B33073). cphi-online.comnih.govbldpharm.com The corresponding amine, this compound, can be similarly used to link the scaffold to other molecular fragments, including bioactive molecules, fluorescent tags, or solid supports.
The synthesis of such conjugates often involves a convergent strategy, where the this compound core and the coupling partner are prepared separately and then joined in a final step. This approach allows for the modular construction of a diverse library of complex molecules.
Attachment to Thiophene Ring Systems
The synthesis of derivatives incorporating a thiophene ring is a significant area of research, largely driven by the discovery of potent therapeutic agents. A key example is the role of this compound derivatives as intermediates in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. The core of these synthetic strategies often involves the coupling of a (5-iodo-2-methylphenyl)methyl moiety with a substituted thiophene ring.
Commonly, the synthesis does not start directly from this compound but rather from its precursors, such as (5-iodo-2-methylphenyl)methanol (B581824) or 5-iodo-2-methylbenzoic acid derivatives. Two prominent coupling methodologies employed are the Friedel-Crafts acylation and the Suzuki-Miyaura cross-coupling reaction.
In a Friedel-Crafts acylation approach, a 5-iodo-2-methylbenzoyl chloride can be reacted with a suitably substituted thiophene, such as 2-(4-fluorophenyl)thiophene, in the presence of a Lewis acid catalyst. This reaction forms a ketone linkage, yielding a compound like (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone. nih.gov This ketone can then be further modified, for instance, by reduction of the carbonyl group, to achieve the desired benzyl-thiophene linkage.
Alternatively, the Suzuki-Miyaura cross-coupling reaction offers a powerful method for creating a carbon-carbon bond between the phenyl and thiophene rings. This typically involves the reaction of a boronic acid or ester derivative of one component with a halide derivative of the other, catalyzed by a palladium complex. For instance, 5-iodo-2-methylbenzyl bromide can be coupled with a boronic ester derivative of 4-fluorophenyl-thiophene to yield 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene. sioc-journal.cn Optimization of reaction conditions, such as the choice of palladium catalyst, ligands, base, and solvent, is crucial for achieving high yields and minimizing side reactions. sioc-journal.cn
A notable one-pot synthesis method for 2,5-disubstituted thiophene compounds has also been developed, which can be adapted for these derivatives, offering advantages in terms of operational simplicity and suitability for industrial-scale production.
Below is a table summarizing key thiophene derivatives and their precursors:
| Derivative Name | Precursor(s) | Coupling Method |
| (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone | 5-iodo-2-methylbenzoyl chloride and 2-(4-fluorophenyl)thiophene | Friedel-Crafts Acylation |
| 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | 5-iodo-2-methylbenzyl bromide and a boronic ester of 4-fluorophenyl-thiophene | Suzuki-Miyaura Coupling |
Linkages to Other Heterocyclic Scaffolds
Beyond thiophene, the this compound scaffold has been linked to other heterocyclic systems, such as triazoles and pyrazoles, to explore a wider chemical space and biological activity spectrum. The synthetic strategies to achieve these linkages often rely on the reactivity of the iodinated phenyl ring or the aminomethyl group.
Triazole Derivatives: The formation of triazole-containing analogues can be accomplished through various synthetic routes. For example, the compound 1-(5-iodo-2-methylphenyl)-1H-1,2,3-triazole is a known derivative. uni.lu A plausible synthetic approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This would typically involve the reaction of a (5-iodo-2-methylphenyl)azide with a terminal alkyne, or conversely, a (5-iodo-2-methylphenyl)alkyne with an organic azide (B81097), in the presence of a copper(I) catalyst. Another method involves the reaction of an amine with a pre-formed triazole ring, facilitated by a coupling agent.
Pyrazole (B372694) Derivatives: The synthesis of pyrazole derivatives linked to the (5-iodo-2-methylphenyl)methyl moiety can be envisioned through established methods for N-arylation of pyrazoles. One such approach is the copper-catalyzed oxidative dehydrogenative coupling of pyrazol-5-amines. nih.gov A more direct route would involve a Buchwald-Hartwig amination or an Ullmann condensation between 5-iodo-2-methylbenzylamine (or a suitable precursor) and a pyrazole derivative. For instance, reacting this compound with a pyrazole bearing a leaving group, or reacting a pyrazole with a 5-iodo-2-methylbenzyl halide under basic conditions in the presence of a copper or palladium catalyst, could yield the desired N-substituted pyrazole.
The table below outlines potential synthetic routes for these heterocyclic derivatives:
| Heterocycle | Potential Synthetic Route | Key Reagents/Catalysts |
| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | (5-iodo-2-methylphenyl)azide/alkyne, Copper(I) catalyst |
| Pyrazole | Buchwald-Hartwig amination or Ullmann condensation | 5-iodo-2-methylbenzyl halide, Pyrazole, Palladium or Copper catalyst, Base |
Chiral Derivatives and Enantioselective Synthesis
The introduction of chirality into derivatives of this compound can be critical for enhancing therapeutic efficacy and reducing off-target effects. The benzylic carbon of the methanamine group is a common target for creating a stereocenter. Enantioselective synthesis and chiral resolution are the two main strategies to obtain enantiomerically pure compounds.
Enantioselective Synthesis: Several methods can be applied for the asymmetric synthesis of chiral benzylic amines. One approach is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines, which can produce chiral secondary benzylamines with high enantioselectivity. nih.govacs.org For a primary amine like this compound, this would involve the synthesis of an appropriate imine precursor followed by a stereoselective addition reaction.
Another strategy involves the use of chiral auxiliaries. For instance, a method utilizing (+)-camphor as a chiral auxiliary has been reported for the enantioselective synthesis of (R)-α-substituted benzylamines. sioc-journal.cn This involves the formation of a ketimine intermediate, diastereoselective alkylation, and subsequent removal of the chiral auxiliary. The Schöllkopf chiral auxiliary has also been successfully used in the asymmetric synthesis of tryptophan analogues, a strategy that could be adapted for derivatives of this compound. nih.gov
Diastereomeric Salt Formation: This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization. researchgate.net The choice of resolving agent and solvent is critical for efficient separation.
Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic amines or their derivatives (e.g., amides or esters). acs.orgresearchgate.net The enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer, allowing for the separation of the two.
Dynamic Kinetic Resolution (DKR): This method combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.netacs.org This often involves a combination of an enzyme and a metal catalyst.
The following table summarizes some of the key approaches for obtaining chiral derivatives:
| Approach | Method | Key Features |
| Enantioselective Synthesis | Copper-catalyzed aza-Friedel-Crafts | High enantioselectivity for secondary benzylamines. nih.govacs.org |
| Enantioselective Synthesis | Chiral Auxiliary (e.g., (+)-camphor) | Formation of diastereomeric intermediates. sioc-journal.cn |
| Chiral Resolution | Diastereomeric Salt Formation | Separation based on differential solubility of salts. researchgate.net |
| Chiral Resolution | Enzymatic Resolution (e.g., Lipase) | Enantioselective enzymatic transformation. acs.orgresearchgate.net |
| Chiral Resolution | Dynamic Kinetic Resolution (DKR) | Combines resolution with in-situ racemization. researchgate.netacs.org |
Spectroscopic and Structural Elucidation of 5 Iodo 2 Methylphenyl Methanamine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical method that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms in (5-Iodo-2-methylphenyl)methanamine can be determined.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the amine protons, and the methyl protons. The electron-donating methyl group and the electron-withdrawing, yet weakly directing, iodo group influence the chemical shifts of the aromatic protons.
The aromatic region would likely show three signals. The proton at C6 (H-6), situated between the methyl and iodo substituents, would appear as a singlet. The proton at C4 (H-4), adjacent to the iodine atom, would likely be a doublet, coupled to H-3. The proton at C3 (H-3) would also appear as a doublet, coupled to H-4. The benzylic methylene protons (CH₂) would resonate as a singlet, and the methyl protons (CH₃) would also produce a singlet. The amine (NH₂) protons would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H-6 | 7.5 - 7.7 | s |
| Aromatic H-4 | 7.3 - 7.5 | d |
| Aromatic H-3 | 6.9 - 7.1 | d |
| Benzylic CH₂ | 3.7 - 3.9 | s |
| Methyl CH₃ | 2.2 - 2.4 | s |
| Amine NH₂ | 1.5 - 2.5 | br s |
Note: Predicted values are based on general principles and data from structurally similar compounds. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule. For this compound, eight unique carbon signals are expected. The chemical shifts are influenced by the nature of the substituents on the aromatic ring. The carbon atom bearing the iodine (C-5) is expected to have a significantly lower chemical shift due to the heavy atom effect of iodine. docbrown.info
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (quaternary) | 140 - 142 |
| C2 (quaternary) | 135 - 137 |
| C3 | 130 - 132 |
| C4 | 138 - 140 |
| C5 (quaternary, C-I) | 90 - 95 |
| C6 | 128 - 130 |
| Benzylic CH₂ | 45 - 50 |
| Methyl CH₃ | 18 - 22 |
Note: Predicted values are based on general principles and data from structurally similar compounds. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional NMR techniques are crucial for definitively assigning the proton and carbon signals.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, a cross-peak between the signals of H-3 and H-4 would be expected, confirming their adjacent positions on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or the more modern HSQC) spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons, for example, linking the benzylic CH₂ proton signal to the corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, the benzylic protons would show correlations to the aromatic carbons C1, C2, and C6. The methyl protons would show correlations to C1 and C2.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. The molecular formula of this compound is C₈H₁₀IN. nih.gov The expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.
The fragmentation of benzylamines upon ionization in the mass spectrometer often involves the loss of ammonia (B1221849) (NH₃) and the formation of a stable benzyl (B1604629) cation. nih.govnih.gov The fragmentation pattern for this compound would be expected to show a prominent molecular ion peak. Key fragmentation pathways would likely include the loss of the amino group to form the 5-iodo-2-methylbenzyl cation, which could undergo further fragmentation. The presence of the iodine atom would be evident from its characteristic isotopic pattern.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) provides invaluable information about the connectivity of atoms within a molecule through controlled fragmentation. While specific MS/MS data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known behavior of substituted benzylamines and iodoaromatic compounds.
The electron ionization mass spectrum of a related compound, 5-iodo-2-aminoindan, shows a prominent molecular ion peak at m/z 259. dea.gov For this compound (molecular weight: 247.09 g/mol ), the molecular ion [M]⁺• is expected at m/z 247. Subsequent fragmentation in an MS/MS experiment would likely proceed through several key pathways:
Loss of the iodine atom: A significant fragmentation pathway would be the cleavage of the C-I bond, which is relatively weak, leading to a fragment ion at m/z 120, corresponding to [C₈H₁₀N]⁺.
Benzylic cleavage: The bond between the benzyl carbon and the nitrogen atom can cleave, resulting in the formation of a stable 5-iodo-2-methylbenzyl cation at m/z 232.
Loss of the aminomethyl group: Cleavage of the bond between the aromatic ring and the aminomethyl group would result in a fragment corresponding to the iodotoluene cation.
A plausible fragmentation pattern is detailed in the table below.
| Predicted Fragment Ion | Structure | m/z (amu) | Plausible Origin |
| [C₈H₁₀IN]⁺• | This compound | 247 | Molecular Ion |
| [C₈H₉IN]⁺ | 246 | Loss of H• | |
| [C₈H₁₀N]⁺ | (2-Methylphenyl)methanamine cation | 120 | Loss of I• |
| [C₇H₆I]⁺ | 5-Iodo-2-methylphenyl cation | 217 | Loss of •CH₂NH₂ |
| [CH₂NH₂]⁺ | Aminomethyl cation | 30 | Cleavage of the benzyl-carbon bond |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. The expected vibrational modes for this compound can be inferred from the spectra of simpler, related molecules such as benzylamine (B48309) and 2-methylbenzylamine (B130908). researchgate.netchemicalbook.comnist.govresearchgate.netnih.gov
The key functional groups in this compound are the primary amine (-NH₂), the methyl group (-CH₃), the methylene bridge (-CH₂-), the substituted benzene (B151609) ring, and the carbon-iodine bond (C-I).
N-H Vibrations: The primary amine will exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed in the 2850-2975 cm⁻¹ region.
C-N and C-I Vibrations: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range. The C-I stretching vibration, being a heavier atom, will appear at lower wavenumbers, typically in the 500-600 cm⁻¹ region.
Aromatic Vibrations: The C=C stretching vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring.
A summary of the expected characteristic vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman |
| -NH₂ | Scissoring (Bend) | 1590 - 1650 | IR |
| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H (-CH₃, -CH₂) | Stretch | 2850 - 2975 | IR, Raman |
| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |
| C-N | Stretch | 1020 - 1250 | IR |
| C-I | Stretch | 500 - 600 | IR, Raman |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, insights into its potential solid-state architecture can be gained from studies of other iodo-substituted aromatic compounds. nih.gov
It is anticipated that the crystal packing of this compound would be influenced by a combination of van der Waals forces, hydrogen bonding, and potentially halogen bonding.
Halogen Bonding: The iodine atom, being a large and polarizable halogen, has the capacity to act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atom of a neighboring molecule (I···N halogen bond). This type of interaction is a significant supramolecular synthon in crystal engineering.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
The interplay of these non-covalent interactions would dictate the final molecular conformation and packing arrangement in the solid state.
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the extent of conjugation and the presence of chromophores. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring.
The parent compound, benzylamine, exhibits absorption maxima characteristic of the benzene chromophore. nist.gov The introduction of a methyl group and an iodine atom onto the benzene ring will cause a bathochromic (red) shift of these absorption bands due to their electronic effects.
π → π* Transitions: The primary absorptions will be due to π → π* transitions within the aromatic ring. For substituted benzenes, two main bands are typically observed: the E₂ band (around 200-230 nm) and the B band (around 250-280 nm).
Substituent Effects: The methyl group is a weak electron-donating group, while the iodine atom has a more complex effect, with its electronegativity causing an inductive electron-withdrawing effect and its lone pairs allowing for a resonance electron-donating effect. The net result is typically a red shift and an increase in the intensity of the absorption bands compared to unsubstituted benzene.
The expected UV-Vis absorption data is summarized in the table below.
| Electronic Transition | Expected λₘₐₓ (nm) | Chromophore |
| π → π* (E₂ band) | ~210 - 230 | Substituted Benzene Ring |
| π → π* (B band) | ~260 - 280 | Substituted Benzene Ring |
Theoretical and Computational Chemistry Studies of 5 Iodo 2 Methylphenyl Methanamine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. It is well-suited for studying the electronic properties of molecules like (5-Iodo-2-methylphenyl)methanamine. DFT calculations can be employed to determine the optimized molecular geometry, electronic distribution, and thermodynamic stability.
For instance, a DFT study using a functional such as B3LYP with a suitable basis set could provide the following information:
Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound.
Electronic Properties: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of formation can be calculated, providing insights into the compound's stability and potential for formation.
A hypothetical DFT study on this compound could yield data similar to that presented in Table 1.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
| Total Energy | -452 Hartree |
| Enthalpy of Formation (gas) | 50.2 kcal/mol |
| Gibbs Free Energy of Formation (gas) | 75.8 kcal/mol |
Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from DFT calculations.
Ab Initio Methods for Electronic Structure
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. arxiv.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a higher computational cost than DFT. arxiv.org
For this compound, ab initio calculations could be used to:
Refine Electronic Energies: Provide a more accurate determination of the total electronic energy and orbital energies compared to DFT.
Investigate Electron Correlation: Methods like MP2 and CCSD(T) account for electron correlation effects, which are important for accurately describing the interactions between electrons. arxiv.org
Benchmark DFT Results: High-level ab initio calculations can serve as a benchmark to assess the accuracy of various DFT functionals for this particular molecular system.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static. This compound has several rotatable bonds, leading to different possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. By simulating the motion of atoms, MD can provide insights into:
Conformational Preferences: The relative populations of different conformers at a given temperature.
Flexibility and Dynamics: How different parts of the molecule move and interact with each other.
Solvent Effects: The influence of a solvent on the conformational landscape of the molecule.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules. Theoretical methods can be used to:
Map Reaction Pathways: Identify the most likely pathway for a reaction to occur by locating the transition state structure.
Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to proceed, which is related to the reaction rate.
Analyze Transition States: The geometry and electronic structure of the transition state provide crucial information about the mechanism of the reaction.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure. nih.gov
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predicted shifts can aid in the assignment of experimental NMR spectra.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical infrared spectrum. This can help in identifying the characteristic functional groups present in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.gov
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Data |
| ¹H NMR | Aromatic protons: δ 7.0-7.8 ppm; Methyl protons: δ 2.3 ppm; Methylene (B1212753) protons: δ 3.8 ppm; Amine protons: δ 1.5 ppm |
| ¹³C NMR | Aromatic carbons: δ 120-145 ppm; Methyl carbon: δ 18 ppm; Methylene carbon: δ 45 ppm |
| IR | N-H stretch: ~3300-3400 cm⁻¹; C-H stretch (aromatic): ~3000-3100 cm⁻¹; C-H stretch (aliphatic): ~2850-2960 cm⁻¹ |
| UV-Vis | λmax ≈ 210 nm, 280 nm |
Note: These are hypothetical predictions and would need to be validated by experimental data.
Molecular Modeling for Structure-Reactivity Relationships
Molecular modeling can be used to establish relationships between the structure of a molecule and its chemical reactivity. By calculating various molecular descriptors, it is possible to predict how this compound might behave in different chemical environments.
Some key descriptors include:
Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can predict sites of interaction with other molecules.
Frontier Molecular Orbitals (FMOs): The shape and energy of the HOMO and LUMO can predict the regioselectivity and stereoselectivity of reactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the bonding and charge distribution within the molecule, offering a more detailed picture of its electronic structure.
Through these comprehensive theoretical and computational studies, a deep understanding of the chemical nature of this compound can be achieved, guiding further experimental investigations and applications.
Advanced Applications and Future Research Directions
Utilization as a Building Block in Complex Chemical Synthesis
The strategic placement of the iodo and methyl groups on the phenyl ring of (5-Iodo-2-methylphenyl)methanamine makes it a highly valuable intermediate in the synthesis of more complex molecules. The iodine atom, in particular, serves as a versatile handle for various cross-coupling reactions, which are fundamental in the construction of intricate molecular architectures.
One of the most notable applications of a closely related derivative is in the synthesis of Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The synthesis of Canagliflozin involves a key intermediate, (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone, which is structurally similar to this compound. nih.gov The iodo-methylphenyl moiety is crucial for the biological activity of the final drug molecule, facilitating binding to hydrophobic pockets in proteins. The synthesis of this intermediate often involves a Friedel-Crafts acylation or a Suzuki-Miyaura cross-coupling reaction, highlighting the utility of the iodo-substituent.
Furthermore, the amino group of this compound can be readily functionalized, allowing for the introduction of diverse substituents and the construction of a wide array of chemical libraries for drug discovery and material science. For instance, benzylamines, in general, are known to react with acetyl chloride to form N-benzylacetamides and can be used in the synthesis of isoquinolines through reactions like the Schlittler-Müller modification of the Pomeranz–Fritsch reaction. wikipedia.org
The table below summarizes some of the key reactions where this compound or its close derivatives serve as crucial building blocks.
| Reaction Type | Reagents | Product Class | Application |
| Friedel-Crafts Acylation | 5-iodo-2-methylbenzoic acid derivatives, 4-fluorophenylthiophene precursors | Methanone derivatives | Synthesis of SGLT2 inhibitors |
| Suzuki-Miyaura Cross-Coupling | Pd catalysts, boronic acids | Biaryl compounds | Synthesis of complex pharmaceuticals |
| Nucleophilic Substitution | Amines, thiols | Substituted benzylamines | Creation of diverse chemical libraries |
| N-Alkylation | Alkyl halides | Secondary or tertiary amines | Masked source of ammonia (B1221849) in synthesis wikipedia.org |
Development of Novel Reagents or Catalysts
The inherent reactivity of the iodo-group in this compound and related iodoarenes positions them as precursors for the development of novel reagents and catalysts. Hypervalent iodine reagents, generated in situ from iodoarenes, have emerged as green alternatives to transition metals in various oxidative reactions. pku.edu.cn
For example, iodoarenes can catalyze the oxyamination of unactivated alkenes, a process that installs both an oxygen and a nitrogen atom across a double bond to form valuable 1,2-amino alcohol derivatives. pku.edu.cn The mechanism involves the in situ generation of a cationic iodonium(III) intermediate which activates the alkene for subsequent nucleophilic attack. pku.edu.cn While direct use of this compound as a catalyst in this context is not yet reported, its iodoarene structure suggests potential for such applications.
Furthermore, the benzylamine (B48309) moiety itself can be a component of catalysts. For instance, iodine has been shown to catalyze the oxidative annulation of 3-cyanoacetylindoles with benzylamines to produce 5-(3-indolyl)oxazoles under mild conditions. nih.gov This demonstrates the potential for reactions where the benzylamine core of this compound could participate directly in catalytic cycles.
The development of chiral iodoarenes as catalysts for asymmetric reactions is a growing field. pku.edu.cn The synthesis of chiral derivatives of this compound could lead to new catalysts for stereoselective transformations, an area of significant interest in pharmaceutical synthesis.
Integration into Advanced Materials and Supramolecular Assemblies
Halogenated organic compounds, including those containing iodine, are increasingly being integrated into advanced materials due to their unique properties. The introduction of a halogen atom can modify the electronic and physical properties of materials, such as enhancing flame retardancy, improving thermal stability, and tuning optoelectronic properties. researchgate.net
Halogenated polymers, for instance, are used in high-performance coatings and as high-efficiency solar cell acceptor materials. The presence of the iodo- and methyl-substituted phenyl ring in this compound makes it a potential monomer or building block for the synthesis of novel halogenated polymers. These polymers could exhibit interesting properties such as high tensile strength, chemical inertness, and low conductivity. For example, donor-acceptor conjugated polymers containing halogens have shown promise as efficient photocatalysts for dye degradation and oxidative coupling of benzylamines. rhhz.net
In the realm of supramolecular chemistry, the iodo-group can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined architectures. The fluorophenyl and iodo-methylphenyl groups in related structures have been shown to facilitate binding to hydrophobic pockets in proteins, and the thiophene (B33073) ring can participate in π-π stacking interactions. These same interactions can be harnessed to build complex supramolecular assemblies with potential applications in areas such as molecular recognition, sensing, and crystal engineering.
The table below outlines potential applications of this compound in advanced materials.
| Material Type | Potential Role of this compound | Desired Properties |
| Halogenated Polymers | Monomer or additive | Flame retardancy, thermal stability, tuned optoelectronic properties rhhz.net |
| Organic Semiconductors | Building block | Improved charge transport, optimized energy levels |
| Supramolecular Assemblies | Building block utilizing halogen bonding | Directed self-assembly, molecular recognition |
| High-Performance Coatings | Component of polymer blends | Corrosion resistance, high adhesion |
Emerging Research Areas and Unexplored Reactivity in Halogenated Benzylamines
The field of halogenated benzylamines is ripe for further exploration, with many potential research avenues yet to be fully investigated. google.com While the use of iodoarenes in cross-coupling and as catalyst precursors is well-established, the specific reactivity of compounds like this compound, which contains both an iodo and an amino group, presents unique opportunities.
One emerging area is the development of more efficient and selective methods for the synthesis of halogenated benzylamines themselves. google.com Current processes can suffer from issues like dehalogenation, and there is a need for robust and scalable synthetic routes. google.com
The interplay between the iodo and amino functionalities within the same molecule is another area of interest. This could lead to novel intramolecular reactions or the development of bifunctional reagents and catalysts. For example, the amino group could act as an internal base or ligand in metal-catalyzed reactions involving the C-I bond.
Furthermore, the biological activities of halogenated benzylamines are not fully understood. While some derivatives are key components of pharmaceuticals, a systematic exploration of the structure-activity relationships of a broader range of these compounds could lead to the discovery of new therapeutic agents. Recent research has also begun to explore the antimicrobial potential of related thiophene derivatives.
Future research could also focus on the following:
Photocatalytic Applications: Investigating the use of this compound and its derivatives in photoredox catalysis, where the C-I bond could be homolytically cleaved to generate radical intermediates.
Flow Chemistry: Developing continuous-flow processes for the synthesis and functionalization of this compound, which could offer improved safety, efficiency, and scalability. beilstein-journals.org
Mechanistic Studies: Detailed mechanistic investigations into the reactions of halogenated benzylamines to better understand their reactivity and guide the development of new synthetic methods. pku.edu.cn
Q & A
Q. What are the recommended synthetic routes for (5-Iodo-2-methylphenyl)methanamine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 5-iodo-2-methylbenzyl halides with ammonia or via reductive amination of the corresponding aldehyde using sodium cyanoborohydride. Optimization strategies include:
- Solvent selection : Methyl tert-butyl ether (MTBE) or THF for improved solubility and layer separation during workup .
- Catalytic systems : Palladium or copper catalysts for halogen retention in aryl intermediates .
- Monitoring : Use TLC (Rf ~0.3 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H NMR (δ 7.4–7.6 ppm for aromatic protons; δ 3.8 ppm for -CH2NH2) and 13C NMR to confirm substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (expected [M+H]+ ~276.03 g/mol).
- Infrared Spectroscopy (FTIR) : Peaks at ~3350 cm−1 (N-H stretch) and 1580 cm−1 (C-I stretch) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Storage : Refrigerate at 2–8°C in amber glass vials to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound against microbial targets?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogen substitutions) and compare bioactivity .
- Molecular Docking : Use AutoDock Vina to predict interactions with microbial enzymes (e.g., dihydrofolate reductase) .
Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?
- Methodological Answer :
- Replicate Studies : Standardize conditions (e.g., DSC at 10°C/min under nitrogen) to assess melting points and decomposition .
- Computational Validation : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to compare theoretical vs. experimental stability .
- Literature Cross-Validation : Compare with structurally similar compounds (e.g., bromo analogs) to identify trends in halogen effects .
Q. How can this compound be incorporated into metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer :
- Ligand Design : Utilize the amine group to coordinate with metals (e.g., Cu(II) or Zn(II)) during solvothermal synthesis.
- Characterization : Analyze MOF porosity via BET surface area measurements and crystallinity via XRD .
- Catalytic Testing : Evaluate performance in cross-coupling reactions (e.g., Suzuki-Miyaura) using iodobenzene derivatives .
Q. What experimental approaches validate the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC.
- Degradation Product Analysis : Use LC-MS to identify byproducts (e.g., deiodinated or oxidized species) .
- Kinetic Studies : Calculate half-life (t1/2) using first-order kinetics under acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
